Cas no 1353995-00-2 (1-((R)-3-Methylamino-piperidin-1-yl)-ethanone)
1-((R)-3-Methylamino-piperidin-1-yl)-ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-((R)-3-methylamino-piperidin-1-yl)-ethanone
- (R)-1-(3-(Methylamino)piperidin-1-yl)ethanone
- AM95257
- 1-((R)-3-methylaminopiperidin-1-yl)ethanone
- 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone
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- Inchi: 1S/C8H16N2O/c1-7(11)10-5-3-4-8(6-10)9-2/h8-9H,3-6H2,1-2H3/t8-/m1/s1
- InChI Key: XIPZWJPXKJSHHA-MRVPVSSYSA-N
- SMILES: O=C(C)N1CCC[C@H](C1)NC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 147
- Topological Polar Surface Area: 32.299
1-((R)-3-Methylamino-piperidin-1-yl)-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 087791-1g |
1-((R)-3-Methylamino-piperidin-1-yl)-ethanone |
1353995-00-2 | 1g |
£945.00 | 2022-03-01 | ||
| Chemenu | CM498042-1g |
(R)-1-(3-(Methylamino)piperidin-1-yl)ethanone |
1353995-00-2 | 97% | 1g |
$986 | 2022-09-03 |
1-((R)-3-Methylamino-piperidin-1-yl)-ethanone Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone
Recent Advances in the Study of 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone (CAS: 1353995-00-2)
The compound 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone (CAS: 1353995-00-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine scaffold and methylamino substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.
One of the key areas of interest is the role of 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone in modulating neurotransmitter systems. Preliminary research indicates that this compound exhibits affinity for specific receptors in the central nervous system, suggesting its utility in the treatment of neurological disorders such as depression and anxiety. The stereochemistry of the molecule, particularly the (R)-configuration, has been found to be critical for its biological activity, underscoring the importance of enantioselective synthesis in its development.
In addition to its neurological applications, recent studies have explored the compound's potential in oncology. Researchers have identified that 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone can inhibit certain kinase enzymes involved in cancer cell proliferation. This finding opens new avenues for the development of targeted cancer therapies, with several preclinical studies currently underway to evaluate its efficacy and safety profiles.
The synthesis of 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone has also been a focal point of recent research. Advances in catalytic asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, which is essential for its pharmacological evaluation. Moreover, novel synthetic routes have been developed to improve yield and scalability, addressing some of the challenges associated with its large-scale production.
Despite these promising developments, several challenges remain. The pharmacokinetic properties of 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone, including its bioavailability and metabolic stability, require further optimization. Additionally, comprehensive toxicological studies are needed to ensure its safety for clinical use. Ongoing research aims to address these issues through structural modifications and formulation strategies.
In conclusion, 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its diverse therapeutic potential, coupled with recent advancements in synthesis and characterization, positions it as a valuable candidate for further investigation. Future studies will likely focus on refining its pharmacological properties and exploring its applications in a broader range of diseases.
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